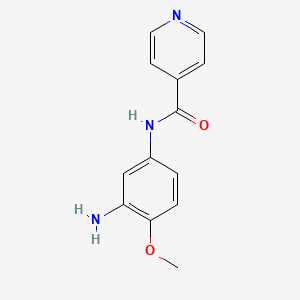![molecular formula C12H19NO B13888366 4-[2-(Tert-butoxy)ethyl]aniline CAS No. 1153487-08-1](/img/structure/B13888366.png)
4-[2-(Tert-butoxy)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Tert-butoxy)ethyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butoxy group attached to an ethyl chain, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butoxy)ethyl]aniline typically involves the reaction of 4-tert-butylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps, such as distillation or recrystallization, to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Tert-butoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Tert-butoxy)ethyl]aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(Tert-butoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the ethyl chain and tert-butoxy group.
4-tert-Butylphenylamine: Another related compound with a similar core structure.
Uniqueness
4-[2-(Tert-butoxy)ethyl]aniline is unique due to the presence of both the tert-butoxy group and the ethyl chain, which confer distinct chemical and physical properties
Propiedades
Número CAS |
1153487-08-1 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-[2-[(2-methylpropan-2-yl)oxy]ethyl]aniline |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |
Clave InChI |
MSWWWEAGXWAHRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
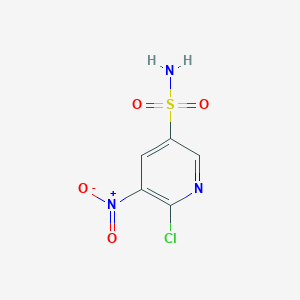
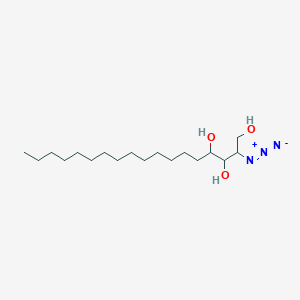
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
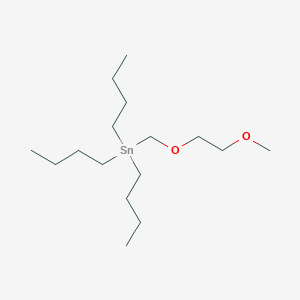
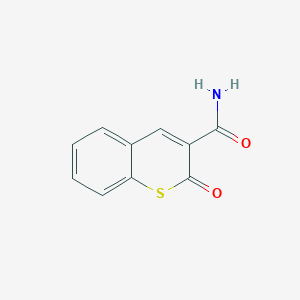
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)

